molecular formula C6H10O3 B1218020 6-Oxohexanoic acid CAS No. 928-81-4

6-Oxohexanoic acid

Cat. No.: B1218020
CAS No.: 928-81-4
M. Wt: 130.14 g/mol
InChI Key: PNPPVRALIYXJBW-UHFFFAOYSA-N
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Description

6-Oxohexanoic acid is a medium-chain fatty acid that comprises hexanoic acid carrying an oxo group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Enzymatic Method: One of the primary methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process uses an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274.

    Chemical Synthesis: Another method involves the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone.

Industrial Production Methods

Industrial production methods for this compound are still under development. The enzymatic method mentioned above is promising due to its high yield and the use of safe catalysts. the chemical synthesis route involving hazardous compounds like tetrahydrofuran and sodium periodate is less favorable due to safety concerns .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Oxohexanoic acid can undergo further oxidation to form other carboxylic acids and their anhydrides.

    Reduction: The compound can be reduced to form 6-hydroxyhexanoic acid.

    Substitution: It can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Oxohexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxohexanoic acid involves its role as an intermediate in various biochemical pathways. For example, it can be oxidized to form other carboxylic acids, which are then involved in further metabolic processes. The molecular targets and pathways involved include enzymes that catalyze oxidation and reduction reactions .

Comparison with Similar Compounds

6-Oxohexanoic acid is similar to other medium-chain fatty acids such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in synthetic and biochemical processes.

Properties

IUPAC Name

6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPVRALIYXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239146
Record name Hexanoic acid, 6-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adipate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

928-81-4
Record name 6-Oxohexanoic acid
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Record name Hexanoic acid, 6-oxo-
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Record name Hexanoic acid, 6-oxo-
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Record name 6-oxohexanoic acid
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Record name Adipate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Process according to claim 1, wherein the starting mixture is an aqueous mixture containing 6-aminocaproic acid, 6-aminocaproamide, oligomers thereof and ε-caprolactam which aqueous mixture is obtained through reductive amination of 5-formylvaleric acid or its ester.
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Synthesis routes and methods II

Procedure details

36 g of methyl 5-formylvalerate, 90 g of water and 1 g of p-toluene sulfonic acid were refluxed for 8 hours, the methanol formed being distilled off constantly. Fractional distillation under reduced pressure gave 13.3 g (yield 41% of theory) of 5-formylvaleric acid.
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Synthesis routes and methods III

Procedure details

36 g of methyl 5-formylvalerate, 90 g of water and 2 g of cation exchanger which consisted of crosslinked polystyrene containing sulfo groups were refluxed for 8.5 hours, the methanol formed being distilled off constantly. Fractional distillation under reduced pressure gave 24 g (74% of theory) of 5-formylvaleric acid.
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Synthesis routes and methods IV

Procedure details

An ε-caprolactam preparation process starting from methyl 5-formylvalerate is described in U.S. Pat. No. 4,730,040. In this process, methyl 5-formylvalerate is first hydrolyzed (step x) in the presence of water and an acidic agent to yield 5-formylvaleric acid. The acid is then further reacted (step y) in aqueous solvent with ammonia and hydrogen in the presence of a Raney nickel catalyst in one reaction step to yield 6-aminocaproic acid. After separation of ammonia, the aqueous mixture is heated to 300° C. (step z) to form ε-caprolactam by cyclization of the 6-aminocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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